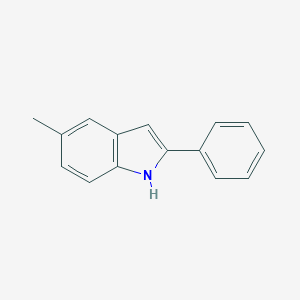

5-甲基-2-苯基-1H-吲哚

描述

5-Methyl-2-phenyl-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methyl-2-phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101085. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物碱衍生物的合成

5-甲基-2-苯基-1H-吲哚是合成各种生物碱衍生物的关键中间体。这些化合物因存在于天然产物和药物中而具有重要意义,在细胞生物学中起着至关重要的作用。 吲哚部分对于构建具有生物活性的复杂分子特别重要,例如治疗癌细胞、微生物和各种疾病 .

抗病毒剂

吲哚衍生物,包括基于5-甲基-2-苯基-1H-吲哚骨架的衍生物,据报道具有抗病毒特性。 吲哚环上的特定取代可以导致抑制甲型流感和其他病毒的化合物,展示了这些衍生物在开发新型抗病毒药物方面的潜力 .

生化测定显色剂

5-甲基-2-苯基-1H-吲哚用作生化测定中的显色剂,例如测定丙二醛 (MDA) 的产生。 此应用在脂质过氧化研究中至关重要,脂质过氧化是一个在各种疾病和生物衰老中起作用的过程 .

抗炎和止痛研究

吲哚结构是评估抗炎和止痛活性的化合物中的常见特征。 对吲哚衍生物的研究,包括与5-甲基-2-苯基-1H-吲哚相关的衍生物,有助于开发用于治疗疼痛和炎症的新药物 .

催化和绿色化学

吲哚环体系,包括5-甲基-2-苯基-1H-吲哚等衍生物,经常在催化和绿色化学的背景下进行研究。 研究人员专注于开发可持续且环保的吲哚衍生物合成方法,这些衍生物在各种化工行业中具有价值 .

药理活性分析

吲哚衍生物因其药理活性而受到广泛研究。5-甲基-2-苯基-1H-吲哚及其类似物被筛选用于一系列活性,包括抗癌、抗菌、抗糖尿病和抗疟疾作用。 这项研究对于发现新的治疗剂和了解其作用机制至关重要 .

作用机制

Target of Action

5-Methyl-2-phenyl-1H-indole, a derivative of indole, is known to interact with various targets in the body. Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 5-Methyl-2-phenyl-1H-indole could potentially affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

安全和危害

生化分析

Biochemical Properties

5-Methyl-2-phenyl-1H-indole interacts with multiple receptors, showing high-affinity binding . This property makes it a valuable candidate for developing new useful derivatives

Cellular Effects

5-Methyl-2-phenyl-1H-indole has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methyl-2-phenyl-1H-indole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Methyl-2-phenyl-1H-indole involves the nucleophilic attack of the indole nitrogen on the electrophilic carbon of the reactant, leading to the formation of the desired indole derivative . This mechanism facilitates the synthesis of complex organic molecules by participating in key steps of the reaction mechanism .

Metabolic Pathways

5-Methyl-2-phenyl-1H-indole is involved in various metabolic pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

属性

IUPAC Name |

5-methyl-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFTUUXPCFNLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074692 | |

| Record name | 1H-Indole, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-36-9 | |

| Record name | 5-Methyl-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13228-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 5-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013228369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 5-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

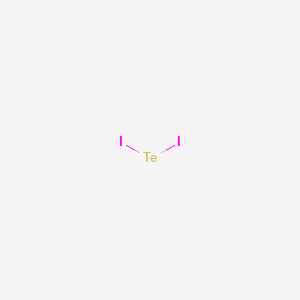

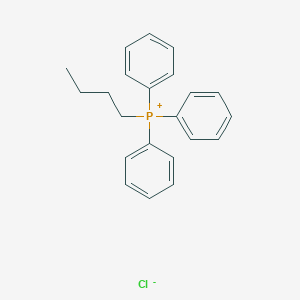

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-Methyl-2-phenylindole?

A1: 5-Methyl-2-phenylindole has the molecular formula C15H13N and a molecular weight of 207.27 g/mol. [] While specific spectroscopic data is not provided in the excerpts, its structure suggests characteristic peaks in techniques like NMR and IR spectroscopy. []

Q2: How does 5-Methyl-2-phenylindole behave in various solvents?

A2: Research shows that 5-Methyl-2-phenylindole exhibits solvatochromism, meaning its fluorescence properties change depending on the solvent polarity. [, , ] Studies using solvents like dioxane, benzene, toluene, butanol, methanol, and acetonitrile demonstrate that its fluorescence is quenched by carbon tetrachloride, with the extent of quenching varying with the solvent. [, ]

Q3: What is the nature of fluorescence quenching observed in 5-Methyl-2-phenylindole?

A3: The fluorescence quenching of 5-Methyl-2-phenylindole by carbon tetrachloride deviates from linearity in Stern-Volmer plots, indicating the presence of both static and dynamic quenching mechanisms. [, , ] This deviation is attributed to a combination of ground-state complex formation and a sphere of action static quenching model. [, ]

Q4: How does temperature affect the fluorescence quenching of 5-Methyl-2-phenylindole?

A4: Temperature plays a role in the fluorescence quenching of 5-Methyl-2-phenylindole. Research indicates that the positive deviation in the Stern-Volmer plots can be partly attributed to a small static quenching component within the overall dynamic quenching process, influenced by temperature changes. []

Q5: Is the fluorescence quenching of 5-Methyl-2-phenylindole diffusion-limited?

A5: Yes, studies using the finite sink approximation model suggest that the bimolecular quenching reactions of 5-Methyl-2-phenylindole with carbon tetrachloride are diffusion-limited. [, ] This model also allows for the independent estimation of distance parameters and mutual diffusion coefficients related to the quenching process. []

Q6: Does 5-Methyl-2-phenylindole exhibit any charge transfer characteristics?

A6: The dependence of the Stern-Volmer constant on the solvent's dielectric constant suggests a charge transfer character in the excited complex formed between 5-Methyl-2-phenylindole and the quencher. [, ]

Q7: What is the significance of dipole moments in understanding 5-Methyl-2-phenylindole?

A7: Researchers have investigated the ground and excited state dipole moments of 5-Methyl-2-phenylindole. [] The excited state dipole moment (μe) is found to be higher than the ground state dipole moment (μg), suggesting a significant redistribution of π-electron density upon excitation. []

Q8: What are the potential applications of 5-Methyl-2-phenylindole?

A8: While not directly addressed in the research excerpts provided, the unique photophysical properties of 5-Methyl-2-phenylindole, including its solvatochromism and sensitivity to quenchers, could make it a candidate for applications in sensing and imaging technologies. [, , , ]

Q9: Can 5-Methyl-2-phenylindole be used for biocontrol?

A9: Research shows that 5-Methyl-2-phenylindole is produced by Bacillus megaterium KU143, a bacterium with antifungal activity. [] This suggests potential applications for 5-Methyl-2-phenylindole in biocontrol strategies against fungal pathogens in stored grains, though further research is needed. []

Q10: What are the implications of 5-Methyl-2-phenylindole's presence in cattle anal odour?

A10: 5-Methyl-2-phenylindole has been identified as a constituent of cattle anal odour. [, ] While its specific role in repelling ticks (Rhipicephalus appendiculatus) is not fully understood, its presence in a complex mixture of odorants highlights the intricate chemical ecology at play in host-parasite interactions. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)